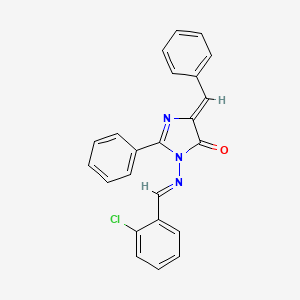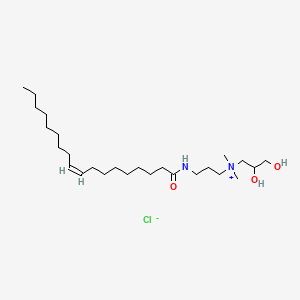
1H-Imidazole-4-carboxylic acid, 5-methyl-2-(1-piperidinyl)-, ethyl ester, monohydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Imidazole-4-carboxylic acid, 5-methyl-2-(1-piperidinyl)-, ethyl ester, monohydrochloride is a chemical compound with the molecular formula C12H20ClN3O2 and a molecular weight of 273.7591 . This compound belongs to the class of imidazole derivatives, which are known for their diverse biological activities and applications in various fields such as chemistry, biology, and medicine.
Preparation Methods
The synthesis of 1H-Imidazole-4-carboxylic acid, 5-methyl-2-(1-piperidinyl)-, ethyl ester, monohydrochloride typically involves the reaction of an appropriate amine with a substituted 5-bromomethyl-2,3-dihydro-2-oxo-1H-imidazole-4-carboxylic acid derivative . The reaction conditions often include the use of organic solvents and catalysts to facilitate the formation of the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the compound.
Chemical Reactions Analysis
1H-Imidazole-4-carboxylic acid, 5-methyl-2-(1-piperidinyl)-, ethyl ester, monohydrochloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions with reagents such as alkyl halides or acyl chlorides.
Hydrolysis: Hydrolysis reactions can be performed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol derivatives.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions to achieve the desired products.
Scientific Research Applications
1H-Imidazole-4-carboxylic acid, 5-methyl-2-(1-piperidinyl)-, ethyl ester, monohydrochloride has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases and conditions.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1H-Imidazole-4-carboxylic acid, 5-methyl-2-(1-piperidinyl)-, ethyl ester, monohydrochloride involves its interaction with specific molecular targets and pathways within biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
1H-Imidazole-4-carboxylic acid, 5-methyl-2-(1-piperidinyl)-, ethyl ester, monohydrochloride can be compared with other imidazole derivatives, such as:
1H-Imidazole-4-carboxylic acid derivatives: These compounds have similar structures but may differ in their substituents, leading to variations in their biological activities and applications.
Imidazolines and Imidazolidines:
The uniqueness of this compound lies in its specific substituents and the resulting biological activities and applications that distinguish it from other similar compounds.
Properties
CAS No. |
139261-79-3 |
|---|---|
Molecular Formula |
C12H20ClN3O2 |
Molecular Weight |
273.76 g/mol |
IUPAC Name |
ethyl 5-methyl-2-piperidin-1-yl-1H-imidazole-4-carboxylate;hydrochloride |
InChI |
InChI=1S/C12H19N3O2.ClH/c1-3-17-11(16)10-9(2)13-12(14-10)15-7-5-4-6-8-15;/h3-8H2,1-2H3,(H,13,14);1H |
InChI Key |
PBFSNCYSCLEXLD-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(NC(=N1)N2CCCCC2)C.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(2,4-dimethyl-1,2,4-triazol-4-ium-3-yl)diazenyl]-N,N-diethylaniline;hydrogen phosphate](/img/structure/B12777144.png)



![31-oxo-9-aza-31-azoniadodecacyclo[33.10.2.02,30.05,29.07,27.08,24.010,23.011,20.013,18.032,46.036,41.043,47]heptatetraconta-1(45),2,4,8(24),10,12,14,16,18,22,25,28,32(46),37,39,43-hexadecaene-6,21,34,42-tetrone](/img/structure/B12777156.png)









